molecular formula C6H5ClINO B1501571 2-Amino-4-chloro-5-iodophenol CAS No. 1037298-18-2

2-Amino-4-chloro-5-iodophenol

Cat. No.: B1501571
CAS No.: 1037298-18-2
M. Wt: 269.47 g/mol
InChI Key: GCYOGURFDSTWMI-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-iodophenol (molecular formula C₆H₅ClINO) is a halogenated phenolic compound featuring amino (–NH₂), chloro (–Cl), and iodo (–I) substituents at positions 2, 4, and 5, respectively. This tri-substituted phenol is notable for its structural complexity, which imparts unique physicochemical properties, including enhanced steric hindrance and electronic effects due to the heavy iodine atom.

Properties

IUPAC Name

2-amino-4-chloro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYOGURFDSTWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693604
Record name 2-Amino-4-chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037298-18-2
Record name 2-Amino-4-chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-4-chloro-5-iodophenol, with the molecular formula C₆H₅ClINO and a molecular weight of 269.47 g/mol, is an organic compound characterized by its phenolic structure and the presence of amino, chloro, and iodo substituents. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. However, comprehensive research on its biological activity remains limited.

Enzyme Interactions

The compound's structural features suggest it may interact with various enzymes, although specific interactions have not been extensively documented. Similar compounds often exhibit enzyme modulation capabilities, which could be a pathway for further exploration in drug development.

Antimicrobial Potential

Preliminary studies indicate that this compound may possess antimicrobial activity . Compounds with similar structures typically demonstrate varying degrees of antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes involved in metabolic processes.

Toxicological Studies

Research on structurally related compounds such as 4-Chloro-2-Aminophenol provides insights into potential toxicological effects. For instance, significant increases in methemoglobin levels and reticulocyte counts were observed in high-dose studies involving similar compounds. These findings suggest potential hematological toxicity that may also apply to this compound .

Case Studies and Research Findings

  • Chronic Bioassays : In chronic bioassays involving related compounds, significant incidences of squamous cell papillomas and carcinomas were noted in rodent models exposed to high doses. Such findings highlight the potential carcinogenic risks associated with compounds sharing structural similarities with this compound .
  • Mechanistic Studies : Mechanistic studies on analogous compounds have shown that they can induce oxidative stress and alter cell proliferation. This suggests that this compound may similarly affect cellular functions, warranting further investigation into its biological mechanisms .

Summary of Biological Effects

Biological ActivityObservations
Enzyme InteractionPotential interactions due to structural features; specific data lacking
Antimicrobial ActivityPossible activity based on structural similarities; further research needed
Hematological EffectsSimilar compounds show increased methemoglobin levels and reticulocyte counts
Carcinogenic PotentialEvidence from related compounds indicates risks of tumors in chronic exposure settings
Mechanistic InsightsInduces oxidative stress and alters cell proliferation based on studies of similar compounds

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism: Substitutent positions critically influence biological activity. For example, 5-Amino-4-chloro-2-methylphenol is a hair dye ingredient, while 2-Amino-4-chlorophenol is linked to industrial chemical hazards .

Physicochemical Properties

  • Solubility: Halogenated phenols generally exhibit low water solubility due to hydrophobic substituents. The iodine atom may further reduce solubility compared to chloro/methyl analogs .
  • Stability: Iodo compounds are prone to photodegradation, whereas chloro derivatives (e.g., 2-Amino-4-chlorophenol) show higher thermal stability .

Preparation Methods

Halogenation and Amination Sequence

A common approach is to start with a suitably substituted phenol, followed by stepwise halogenation and amination:

  • Chlorination: Electrophilic aromatic substitution using chlorine sources (e.g., chlorine gas or chlorinating reagents) in the presence of catalysts such as ferric chloride or aluminum chloride in inert solvents (e.g., carbon disulfide, tetrahydrofuran). Reaction temperatures are maintained between 0°C and 50°C to control regioselectivity.

  • Iodination: Iodination is achieved by the reaction of phenol derivatives with sodium iodide and sodium hypochlorite in methanol or aqueous media at low temperatures (0–3°C). The reaction proceeds with the formation of an intermediate iodine species, which selectively iodinate the aromatic ring.

  • Amination: Introduction of the amino group can be done via diazotization of p-aminophenol derivatives followed by replacement with halides or reduction of nitro precursors. For example, diazotization of p-aminophenol with sodium nitrite in acidic media at 0°C followed by reaction with potassium iodide and copper powder at 75–80°C yields iodinated amino phenol derivatives.

Specific Method: Diazotization and Iodination

A detailed method reported for preparing iodophenol derivatives involves:

  • Diazotization of p-aminophenol in sulfuric acid at 0°C with sodium nitrite added slowly.
  • The diazonium salt solution is then added to a cold potassium iodide solution.
  • Copper powder catalyzes the reaction at 75–80°C until nitrogen gas evolution ceases.
  • The product is extracted with chloroform, washed with sodium thiosulfate solution to remove iodine residues, and purified by distillation and recrystallization.
  • Yield of crude p-iodophenol is approximately 70%.

This method can be adapted to include chlorination before or after iodination to obtain the 4-chloro-5-iodo substitution pattern.

Hydrolysis and Functional Group Transformations

In some synthetic routes, methoxy groups on the aromatic ring are hydrolyzed to hydroxy groups using hydrohalic acids such as hydrobromic or hydroiodic acid. This step is crucial when starting materials contain methoxy substituents that need conversion to phenol groups.

Comparative Data Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
Chlorination Electrophilic aromatic substitution Cl2, FeCl3 or AlCl3 catalyst, 0–50°C, inert solvent Variable Controlled temperature critical for regioselectivity
Iodination Sodium iodide + NaOCl in methanol, 0–3°C NaI, NaOCl, MeOH, 0–3°C High Red color transiently appears; reaction monitored by color change
Diazotization & Iodination p-Aminophenol diazotized, reacted with KI and Cu powder NaNO2, H2SO4, KI, Cu, 0–80°C ~70 Requires careful temperature control; nitrogen gas evolution indicates reaction progress
Hydrolysis Methoxy to hydroxy group conversion HBr or HI acid High Important for converting methoxy precursors

Research Findings and Analysis

  • The iodination method using sodium iodide and sodium hypochlorite at low temperature is efficient and selective for phenol derivatives, providing high purity products after flash chromatography.
  • The diazotization approach allows for the introduction of iodine at the para position relative to the amino group, essential for the 2-amino-4-chloro-5-iodophenol structure.
  • Chlorination under Lewis acid catalysis is well-established and allows selective substitution on the aromatic ring without affecting other functional groups.
  • Hydrolysis of methoxy groups is a critical step when starting from methoxy-substituted intermediates, ensuring the final phenol functionality is present.

Q & A

Q. What are the recommended synthetic methods for 2-Amino-4-chloro-5-iodophenol?

A multi-step halogenation strategy is typically employed. Begin with a phenol derivative, introducing amino, chloro, and iodo groups sequentially. Protecting the amino group (e.g., acetylation) prior to iodination prevents undesired side reactions. For example, iodination can be achieved using iodine monochloride (ICl) under controlled conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Similar methodologies are documented for structurally related halogenated aminophenols (e.g., 2-Amino-4-chlorophenol).

Q. How should researchers characterize this compound using spectroscopic techniques?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons, NH2_2 group).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), 1250 cm1^{-1} (C-O phenolic), and 500–600 cm1^{-1} (C-I stretch).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+^+) and isotopic patterns due to chlorine and iodine. Comparative data from analogs like 2-Amino-4-fluoro-5-iodobenzoic acid can guide interpretation.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests should assess:

  • pH sensitivity : Degradation in acidic/basic conditions via HPLC monitoring.
  • Light/heat stability : Store in amber vials at −20°C to prevent photodegradation and thermal decomposition. Refer to safety protocols for halogenated phenols, such as those for 4-Chloro-2-aminophenol, to mitigate risks .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing this compound with varying halogen sources?

Systematic optimization is critical:

  • Design of Experiments (DoE) : Vary iodine sources (e.g., I2_2, NIS, ICl) and reaction temperatures.
  • Analytical validation : Use HPLC to quantify intermediates and byproducts.
  • Mechanistic studies : Probe iodination kinetics via 127^{127}I NMR or computational modeling (DFT). Cross-reference databases like PubChem and NITE for analogous reaction pathways.

Q. How to design experiments evaluating this compound in cross-coupling catalysis?

Leverage palladium-catalyzed reactions (e.g., Suzuki-Miyaura):

  • Ligand screening : Test phosphine (PPh3_3) or N-heterocyclic carbene (NHC) ligands.
  • Substrate scope : Couple with aryl boronic acids to assess functional group tolerance.
  • Kinetic analysis : Monitor reaction progress via GC-MS or in situ IR. Comparative studies with 2-Amino-4-chlorophenol can highlight iodine’s role in oxidative addition.

Q. What methodologies assess the environmental persistence of this compound?

Combine experimental and computational approaches:

  • Biodegradation assays : OECD 301 series to measure microbial degradation rates.
  • Photolysis studies : Expose to UV light (λ = 254–365 nm) and track breakdown products via LC-HRMS.
  • QSAR modeling : Predict half-life in soil/water using tools like EPI Suite. Reference frameworks from emerging contaminant studies (e.g., PFAS analogs).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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